molecular formula C10H8ClN3O B11884365 6-Chloroquinoline-4-carbohydrazide

6-Chloroquinoline-4-carbohydrazide

Cat. No.: B11884365
M. Wt: 221.64 g/mol
InChI Key: MZFZOWCHEVNLAL-UHFFFAOYSA-N
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Description

6-Chloroquinoline-4-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a chloro group at the 6th position and a carbohydrazide group at the 4th position on the quinoline ring. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-4-carbohydrazide typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired carbohydrazide derivative . The reaction can be summarized as follows:

  • Dissolve 6-chloroquinoline-4-carboxylic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and green chemistry approaches are employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme and parasite death . Additionally, it can interact with DNA and proteins, affecting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroquinoline-4-carbohydrazide is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

6-chloroquinoline-4-carbohydrazide

InChI

InChI=1S/C10H8ClN3O/c11-6-1-2-9-8(5-6)7(3-4-13-9)10(15)14-12/h1-5H,12H2,(H,14,15)

InChI Key

MZFZOWCHEVNLAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)C(=O)NN

Origin of Product

United States

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